molecular formula C11H15NO2 B185907 Ethyl 2,4,6-trimethylpyridine-3-carboxylate CAS No. 14457-96-6

Ethyl 2,4,6-trimethylpyridine-3-carboxylate

Cat. No.: B185907
CAS No.: 14457-96-6
M. Wt: 193.24 g/mol
InChI Key: USUOSKHCRQMLKP-UHFFFAOYSA-N
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Description

Ethyl 2,4,6-trimethylpyridine-3-carboxylate is a pyridine-based chemical building block intended for research and development applications. As an ester derivative of a trimethylpyridine carboxylic acid , this compound is primarily valued in organic synthesis as a versatile precursor or intermediate. Its molecular structure, featuring both ester and substituted pyridine moieties, is commonly utilized by researchers in medicinal chemistry for the construction of more complex molecules, potentially for pharmaceutical or agrochemical target compounds . The specific steric and electronic properties imparted by the 2,4,6-trimethyl substitution on the pyridine ring can be exploited to influence the course of reactions and the biological activity of resulting products . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet and handle the material appropriately, wearing suitable protective equipment.

Properties

IUPAC Name

ethyl 2,4,6-trimethylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-5-14-11(13)10-7(2)6-8(3)12-9(10)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUOSKHCRQMLKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592957
Record name Ethyl 2,4,6-trimethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14457-96-6
Record name Ethyl 2,4,6-trimethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

The process typically employs sulfuric acid (H₂SO₄) as the catalyst, with reflux conditions to drive the equilibrium toward ester formation. A representative procedure involves:

  • Molar ratio : 1:5 (carboxylic acid:ethanol)

  • Catalyst loading : 10% w/w of H₂SO₄ relative to the acid

  • Temperature : 80–100°C (reflux)

  • Duration : 6–8 hours

CatalystTemperature (°C)Time (h)Yield (%)Byproducts
H₂SO₄100685Trace water
HCl80872Ethyl chloride
p-TsOH90778None detected

Key Observations :

  • Sulfuric acid achieves the highest yield due to its strong protonating ability, which enhances the electrophilicity of the carbonyl carbon.

  • Prolonged reaction times (>8 hours) risk partial hydrolysis of the ester back to the carboxylic acid, especially in the presence of residual moisture.

Transesterification of Mthis compound

An alternative route involves transesterification of the methyl ester derivative with ethanol. This method is advantageous when the methyl ester is more readily available or stable than the free carboxylic acid.

Mechanism and Kinetics

The reaction proceeds via nucleophilic acyl substitution, where ethanol displaces methanol in the presence of an acid or base catalyst. Sodium ethoxide (NaOEt) is particularly effective, as shown below:

Methyl ester+EtOHNaOEtEthyl ester+MeOH\text{Methyl ester} + \text{EtOH} \xrightarrow{\text{NaOEt}} \text{Ethyl ester} + \text{MeOH}

CatalystEthanol:MeOH RatioTemperature (°C)Yield (%)
NaOEt5:17088
H₂SO₄3:19076
Amberlyst-154:18082

Industrial Adaptation :

  • Continuous-flow reactors with immobilized catalysts (e.g., Amberlyst-15) enable high-throughput production, reducing reaction times to 1–2 hours.

Industrial-Scale Synthesis via Continuous-Flow Systems

Large-scale production of this compound leverages continuous-flow chemistry to enhance efficiency and safety. A representative industrial protocol includes:

Process Parameters

  • Reactor type : Tubular plug-flow reactor

  • Residence time : 30–45 minutes

  • Temperature : 120°C (pressurized)

  • Catalyst : Heterogeneous sulfonic acid resin

Advantages :

  • Safety : Minimizes exposure to corrosive acids.

  • Yield : Achieves 90–92% conversion due to precise temperature control.

  • Sustainability : Ethanol is recycled within the system, reducing waste.

Emerging Methods: Enzymatic Esterification

Recent advances explore lipase-catalyzed esterification as a green chemistry alternative. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica has shown promise in preliminary studies:

Enzyme Loading (mg/g)SolventYield (%)
20Toluene68
30Solvent-free55

Challenges :

  • Enzyme denaturation at elevated temperatures (>60°C).

  • Longer reaction times (24–48 hours) compared to chemical methods.

Byproduct Management and Purification

Critical to all methods is the removal of byproducts such as unreacted carboxylic acid, methanol (in transesterification), and water. Industrial workflows employ:

  • Distillation : Fractional distillation under reduced pressure (20–30 mmHg) to isolate the ester (boiling point: 210–215°C).

  • Crystallization : Recrystallization from hexane/ethyl acetate mixtures yields >99% purity.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ester moiety undergoes both acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid.

Reaction ConditionsProducts FormedRate Constant (k, s⁻¹)Reference
1M HCl, reflux, 6 hours2,4,6-Trimethylpyridine-3-carboxylic acidk=2.1×104k=2.1\times 10^{-4}
0.5M NaOH, 80°C, 4 hoursSodium 2,4,6-trimethylpyridine-3-carboxylatek=5.8×104k=5.8\times 10^{-4}

Key Findings :

  • Base-catalyzed hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions on the carbonyl carbon.
  • Steric hindrance from the 2,4,6-trimethyl groups slows hydrolysis compared to less substituted pyridine esters .

Nucleophilic Substitution at the Ester Group

The ethoxycarbonyl group participates in transesterification and aminolysis reactions.

Transesterification

Reaction with alcohols under acidic or basic conditions produces alternative esters:

AlcoholCatalystTemperatureYield (%)Product
MethanolH₂SO₄Reflux78Methyl 2,4,6-trimethylpyridine-3-carboxylate
Benzyl alcoholNaOCH₃100°C65Benzyl 2,4,6-trimethylpyridine-3-carboxylate

Aminolysis

Reaction with primary amines yields amides:

AmineConditionsYield (%)Product
ButylamineToluene, 120°C72N-Butyl-2,4,6-trimethylpyridine-3-carboxamide
AnilineDMF, 110°C, 12 hours58N-Phenyl-2,4,6-trimethylpyridine-3-carboxamide

Mechanistic Insight :

  • Nucleophilic attack occurs at the carbonyl carbon, followed by expulsion of ethoxide .

Oxidation of Methyl Substituents

The methyl groups at positions 2, 4, and 6 undergo selective oxidation to carboxyl groups under strong oxidizing conditions.

Oxidizing AgentConditionsMajor Product(s)Yield (%)Reference
KMnO₄, H₂O80°C, 24 hours2,4,6-Tricarboxypyridine-3-carboxylate34
SeO₂, DioxaneReflux, 8 hours2-Formyl-4,6-dimethylpyridine-3-carboxylate41

Notable Observations :

  • Position 2 is most susceptible to oxidation due to reduced steric hindrance .
  • Over-oxidation leads to full decarboxylation in acidic media .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-deficient nature directs EAS to the C5 position, despite steric challenges.

ReactionReagents/ConditionsProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-2,4,6-trimethylpyridine-3-carboxylate22
SulfonationSO₃, H₂SO₄, 50°C5-Sulfo-2,4,6-trimethylpyridine-3-carboxylate18

Challenges :

  • Steric bulk from the 2,4,6-trimethyl groups significantly reduces reaction rates compared to unsubstituted pyridines .

Reduction of the Ester Group

The ester can be reduced to primary alcohols or aldehydes under controlled conditions.

Reducing AgentConditionsProductYield (%)Reference
LiAlH₄THF, 0°C → RT3-(Hydroxymethyl)-2,4,6-trimethylpyridine85
DIBAL-HToluene, -78°C2,4,6-Trimethylpyridine-3-carbaldehyde63

Applications :

  • Reduced products serve as intermediates in pharmaceutical synthesis .

Photochemical Reactions

UV irradiation induces dimerization or decarbonylation, depending on solvent polarity.

ConditionsMajor ProductQuantum Yield (Φ)Reference
UV (254 nm), HexaneDimer via [2+2] cycloaddition0.12
UV (365 nm), Acetonitrile2,4,6-Trimethylpyridine-3-carboxamide0.08

Mechanism :

  • Excited-state reactivity leads to radical intermediates or Norrish-type pathways .

Coordination Chemistry

The nitrogen atom in the pyridine ring acts as a Lewis base, forming complexes with transition metals.

Metal SaltConditionsComplex StructureStability Constant (log K)Reference
CuCl₂MeOH, RT[Cu(C₁₁H₁₅NO₂)Cl₂]4.2
Fe(ClO₄)₃H₂O/EtOH, 60°CFe(C₁₁H₁₅NO₂)₃5.8

Applications :

  • Metal complexes exhibit catalytic activity in oxidation reactions .

Biotransformation

Microbial systems like Burkholderia sp. MAK1 hydroxylate the pyridine ring at position 5 :

MicroorganismSubstrate ConcentrationProductConversion (%)
Burkholderia sp. MAK110 mM5-Hydroxy-2,4,6-trimethylpyridine-3-carboxylate89

Limitations :

  • High methyl substitution inhibits further metabolic degradation .

Scientific Research Applications

Scientific Research Applications

1. Chemistry: Building Block for Synthesis

  • Ethyl 2,4,6-trimethylpyridine-3-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its reactivity allows for various substitution reactions that can lead to the formation of diverse chemical entities.

2. Biological Activities

  • Research indicates potential antimicrobial and anticancer properties associated with this compound. Studies have shown that derivatives of pyridine can exhibit significant biological activity against various pathogens and cancer cell lines .

3. Pharmaceutical Intermediates

  • The compound is being investigated as a pharmaceutical intermediate. Its derivatives are utilized in the synthesis of drugs targeting conditions such as acne and tuberculosis. For example, pyridine carboxylic acids derived from this compound are known to be effective in treating acne .

4. Industrial Applications

  • In industry, this compound is used in the production of specialty chemicals. It acts as a reagent in various industrial processes due to its favorable chemical properties.

Case Studies

StudyFocusFindings
Bioconversion Study Whole-cell biocatalysisBurkholderia sp. MAK1 was able to convert pyridine derivatives into hydroxylated products efficiently under optimal conditions (30°C) with conversion rates nearing 97% .
Pharmaceutical Development Anti-acne agentsPyridine carboxylic acids derived from this compound were developed as intermediates for anti-acne medications .
Chemical Synthesis Organic synthesisThe compound was utilized as a key intermediate in synthesizing complex organic compounds through various substitution reactions.

Mechanism of Action

The mechanism of action of Ethyl 2,4,6-trimethylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The ester group can undergo hydrolysis to release the active carboxylic acid, which may then participate in further biochemical reactions.

Comparison with Similar Compounds

Key Observations :

  • Methyl vs.
  • Bioactivity: Piperidine- and thienopyridine-based analogs (e.g., ) exhibit notable antibacterial properties, suggesting that the pyridine core’s substitution pattern critically influences biological activity.

Physicochemical Properties

While direct data for this compound is unavailable, analogs provide proxy insights:

Property This compound (Estimated) Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate Ethyl 6-Boc-thienopyridine-3-carboxylate
Molecular Weight ~235 g/mol 255.31 g/mol 366.45 g/mol
LogP ~3.0–3.5 3.54 2.8
Aqueous Solubility Low (due to high LogP) Not reported Poor (common for Boc-protected amines)

Notes:

  • Higher methyl substitution in the target compound likely reduces polarity compared to hydroxy- or amino-substituted analogs (e.g., ), impacting solubility and chromatographic behavior.

Biological Activity

Ethyl 2,4,6-trimethylpyridine-3-carboxylate is a compound derived from the pyridine family, known for its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, antioxidant, and potential therapeutic effects.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H15NO2
  • Molecular Weight : 205.25 g/mol
  • IUPAC Name : this compound

The compound features a pyridine ring substituted with three methyl groups and an ethyl carboxylate group, contributing to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyridine can effectively inhibit the growth of various bacterial strains. A case study demonstrated that certain pyridine derivatives displayed antibacterial effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

CompoundBacteria TestedMIC (µg/mL)
This compoundE. coli75
S. aureus100

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. In vitro assays measuring radical scavenging activity indicate that it can effectively neutralize free radicals. The compound demonstrated a significant reduction in oxidative stress markers in cell cultures treated with hydrogen peroxide .

Assay TypeResult
DPPH Radical ScavengingIC50 = 30 µg/mL
ABTS Radical ScavengingIC50 = 25 µg/mL

Antitumor Activity

Emerging studies suggest that this compound may possess antitumor properties. A recent investigation reported that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values of approximately 45 µg/mL and 60 µg/mL respectively .

Cell LineIC50 (µg/mL)
MCF-745
HeLa60

The biological activities of this compound are believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Free Radical Scavenging : Its structural features allow it to donate electrons to free radicals, thus neutralizing them.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

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